molecular formula C8H17N3S B8753539 4-Propan-2-ylpiperazine-1-carbothioamide CAS No. 473706-33-1

4-Propan-2-ylpiperazine-1-carbothioamide

Cat. No.: B8753539
CAS No.: 473706-33-1
M. Wt: 187.31 g/mol
InChI Key: BDLNMQMAJWWEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propan-2-ylpiperazine-1-carbothioamide is a piperazine derivative featuring an isopropyl (propan-2-yl) group at the 4-position of the piperazine ring and a carbothioamide (-C(=S)-NH₂) functional group. This compound belongs to a class of molecules where structural modifications at the piperazine core and substituent groups influence electronic properties, solubility, and biological activity. The carbothioamide group, with its sulfur atom, enhances hydrogen-bonding capabilities and may improve binding to metal ions or biological targets compared to carboxamides .

Properties

CAS No.

473706-33-1

Molecular Formula

C8H17N3S

Molecular Weight

187.31 g/mol

IUPAC Name

4-propan-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C8H17N3S/c1-7(2)10-3-5-11(6-4-10)8(9)12/h7H,3-6H2,1-2H3,(H2,9,12)

InChI Key

BDLNMQMAJWWEMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substituents significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperazine Carbothioamides
Compound Name Substituents at 4-Position Additional Groups Key Characteristics References
4-Propan-2-ylpiperazine-1-carbothioamide Isopropyl (propan-2-yl) Carbothioamide High lipophilicity due to isopropyl; potential for hydrophobic interactions N/A
4-(2-Methoxyphenyl)-N-(3-pyridinyl)-1-piperazinecarbothioamide 2-Methoxyphenyl 3-pyridinyl, carbothioamide Enhanced π-π stacking (aromatic groups); possible CNS activity
N-Benzyl-4-(2-pyridinyl)-1-piperazinecarbothioamide 2-pyridinyl Benzyl, carbothioamide Increased steric bulk; potential dual-targeting (pyridine and benzyl moieties)
4-(furan-2-carbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide Furan-2-carbonyl Phenylethyl, carbothioamide Electrophilic carbonyl group; furan may enhance metabolic stability
4-(oxolane-2-carbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide Oxolane-2-carbonyl Phenylethyl, carbothioamide Tetrahydrofuran-derived carbonyl improves solubility; moderate polarity
Key Observations:
  • Electron-Donating vs. In contrast, the isopropyl group in the target compound is electron-neutral, favoring hydrophobic interactions.
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 2-pyridinyl in ) enhance π-π stacking with biological targets, while aliphatic groups (e.g., isopropyl) improve membrane permeability.
  • Hybrid Structures : Compounds like and combine heterocyclic carbonyl groups (oxolane, furan) with carbothioamide, balancing solubility and target affinity.

Carbothioamide vs. Carboxamide Derivatives

Replacing the carbothioamide (-C(=S)-NH₂) with a carboxamide (-C(=O)-NH₂) alters electronic properties and bioactivity:

Table 2: Thioamide vs. Amide Comparison
Compound Class Functional Group Electronegativity Hydrogen Bonding Hardness (η)* Biological Implications
Carbothioamide -C(=S)-NH₂ Lower (S < O) Stronger S–H bonds Lower η Enhanced metal chelation; redox activity
Carboxamide -C(=O)-NH₂ Higher (O > S) Moderate O–H bonds Higher η Better solubility; protease resistance

*Hardness (η) is defined as (Ionization Potential – Electron Affinity)/2, reflecting reactivity .

  • Thioamide Advantages : The sulfur atom in carbothioamides increases softness (lower η), making these compounds more reactive toward soft Lewis acids (e.g., Cu²⁺, Zn²⁺), which is advantageous in metalloenzyme inhibition .
  • Carboxamide Stability : Carboxamides (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ) exhibit higher solubility in aqueous media due to stronger hydrogen bonding with water.

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